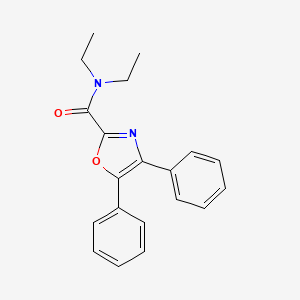
N,N-diethyl-4,5-diphenyl-1,3-oxazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-4,5-diphenyl-1,3-oxazole-2-carboxamide: is a heterocyclic compound characterized by the presence of an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4,5-diphenyl-1,3-oxazole-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzoyl chloride with diethylamine in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N,N-diethyl-4,5-diphenyl-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, N,N-diethyl-4,5-diphenyl-1,3-oxazole-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe for investigating enzyme mechanisms and protein-ligand interactions .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of N,N-diethyl-4,5-diphenyl-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, allowing it to bind to proteins and enzymes. This binding can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
2,5-Diphenyloxazole: Another oxazole derivative with similar structural features but different functional groups.
N,N-Dimethyl-4,5-diphenyl-1,3-oxazole-2-carboxamide: A closely related compound with dimethyl instead of diethyl groups.
Uniqueness: N,N-diethyl-4,5-diphenyl-1,3-oxazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl groups enhance its solubility and reactivity compared to similar compounds .
Properties
Molecular Formula |
C20H20N2O2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N,N-diethyl-4,5-diphenyl-1,3-oxazole-2-carboxamide |
InChI |
InChI=1S/C20H20N2O2/c1-3-22(4-2)20(23)19-21-17(15-11-7-5-8-12-15)18(24-19)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
InChI Key |
QKFVZPGCFOFDQX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















